molecular formula C15H13NO5 B13343299 6-Methyl-5-(phenylmethoxy)-3,4-pyridinedicarboxylic Acid

6-Methyl-5-(phenylmethoxy)-3,4-pyridinedicarboxylic Acid

Katalognummer: B13343299
Molekulargewicht: 287.27 g/mol
InChI-Schlüssel: PGAMYIUHFLOFRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(BENZYLOXY)-6-METHYLPYRIDINE-3,4-DICARBOXYLIC ACID is a heterocyclic organic compound that features a pyridine ring substituted with benzyloxy, methyl, and carboxylic acid groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(BENZYLOXY)-6-METHYLPYRIDINE-3,4-DICARBOXYLIC ACID typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the benzyloxy and methyl groups through substitution reactions. The carboxylic acid groups are then introduced via oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

5-(BENZYLOXY)-6-METHYLPYRIDINE-3,4-DICARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

    Substitution: The methyl and benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the carboxylic acids can produce alcohols.

Wissenschaftliche Forschungsanwendungen

5-(BENZYLOXY)-6-METHYLPYRIDINE-3,4-DICARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 5-(BENZYLOXY)-6-METHYLPYRIDINE-3,4-DICARBOXYLIC ACID involves its interaction with specific molecular targets. The benzyloxy and carboxylic acid groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(BENZYLOXY)-6-METHYLPYRIDINE-2,3-DICARBOXYLIC ACID: Similar structure but different positioning of carboxylic acid groups.

    5-(BENZYLOXY)-6-ETHYLPYRIDINE-3,4-DICARBOXYLIC ACID: Similar structure with an ethyl group instead of a methyl group.

    5-(BENZYLOXY)-6-METHYLPYRIDINE-3,4-DICARBOXYLIC ANHYDRIDE: An anhydride form of the compound.

Uniqueness

5-(BENZYLOXY)-6-METHYLPYRIDINE-3,4-DICARBOXYLIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for targeted applications in research and industry.

Eigenschaften

Molekularformel

C15H13NO5

Molekulargewicht

287.27 g/mol

IUPAC-Name

6-methyl-5-phenylmethoxypyridine-3,4-dicarboxylic acid

InChI

InChI=1S/C15H13NO5/c1-9-13(21-8-10-5-3-2-4-6-10)12(15(19)20)11(7-16-9)14(17)18/h2-7H,8H2,1H3,(H,17,18)(H,19,20)

InChI-Schlüssel

PGAMYIUHFLOFRM-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(C(=C1OCC2=CC=CC=C2)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.